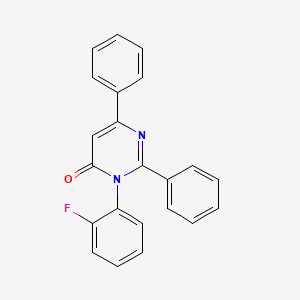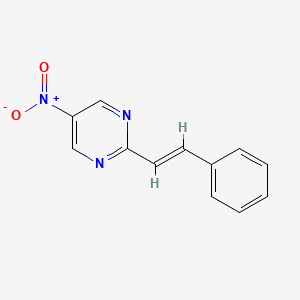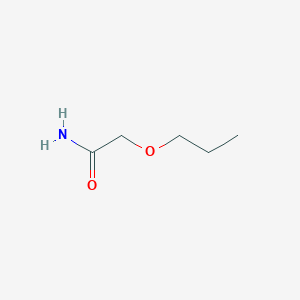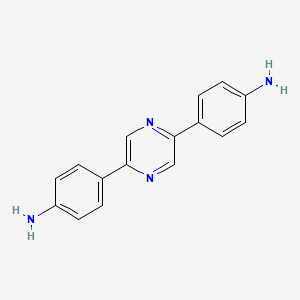![molecular formula C34H34N8O6S B12920687 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine;sulfuric acid](/img/structure/B12920687.png)
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine;sulfuric acid is a complex organic compound that features a guanidine group linked to a diphenyl oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine typically involves the formation of the oxazole ring followed by the introduction of the guanidine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the guanidine group through nucleophilic substitution or addition reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine involves its interaction with specific molecular targets. The oxazole ring and guanidine group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Imidazole Derivatives: Compounds with similar heterocyclic structures, used in various therapeutic applications
Uniqueness
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine is unique due to its specific combination of the oxazole ring and guanidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C34H34N8O6S |
|---|---|
Poids moléculaire |
682.8 g/mol |
Nom IUPAC |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C17H16N4O.H2O4S/c2*18-17(19)20-11-14-21-15(12-7-3-1-4-8-12)16(22-14)13-9-5-2-6-10-13;1-5(2,3)4/h2*1-10H,11H2,(H4,18,19,20);(H2,1,2,3,4) |
Clé InChI |
SDDFFEHWOUZZOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC(=N2)CN=C(N)N)C3=CC=CC=C3.C1=CC=C(C=C1)C2=C(OC(=N2)CN=C(N)N)C3=CC=CC=C3.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12920606.png)


![5-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12920626.png)




![6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12920650.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one](/img/structure/B12920658.png)
![4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920665.png)
